molecular formula C24H20N2O2 B3480737 (5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one

(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one

Cat. No.: B3480737
M. Wt: 368.4 g/mol
InChI Key: DADNIAUWWKRDAS-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a phenylimidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one typically involves a multi-step process. One common method includes the condensation of benzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with phenylglyoxal in the presence of a suitable catalyst to yield the desired imidazole derivative. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or neutral conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenating agents, alkylating agents; reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole alcohols or amines. Substitution reactions can result in various substituted imidazole derivatives with different functional groups.

Scientific Research Applications

(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Dichloroaniline: An aniline derivative with two chlorine atoms.

Uniqueness

(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike benzylamine and dichloroaniline, this compound contains an imidazole ring, which allows it to participate in a wider range of chemical reactions and interact with different molecular targets. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-28-21-14-12-18(13-15-21)16-22-24(27)26(17-19-8-4-2-5-9-19)23(25-22)20-10-6-3-7-11-20/h2-16H,17H2,1H3/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADNIAUWWKRDAS-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one
Reactant of Route 6
(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.